molecular formula C16H17NO2S B13471956 4-(Benzylsulfanyl)-L-phenylalanine CAS No. 88170-98-3

4-(Benzylsulfanyl)-L-phenylalanine

Cat. No.: B13471956
CAS No.: 88170-98-3
M. Wt: 287.4 g/mol
InChI Key: HPVTVJZROKJLNI-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylsulfanyl)-L-phenylalanine is an organic compound that features a benzylsulfanyl group attached to the phenylalanine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a benzylthiol reacts with a halogenated phenylalanine derivative under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(Benzylsulfanyl)-L-phenylalanine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenylalanine.

    Substitution: Various substituted phenylalanine derivatives.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylsulfanyl group can modulate the activity of these targets by altering their conformation or binding affinity . This modulation can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylsulfanyl)-L-phenylalanine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it valuable for specific applications in medicinal chemistry and biochemical research .

Properties

CAS No.

88170-98-3

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

(2S)-2-amino-3-(4-benzylsulfanylphenyl)propanoic acid

InChI

InChI=1S/C16H17NO2S/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1

InChI Key

HPVTVJZROKJLNI-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.